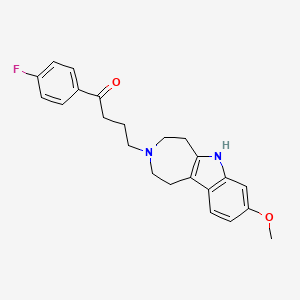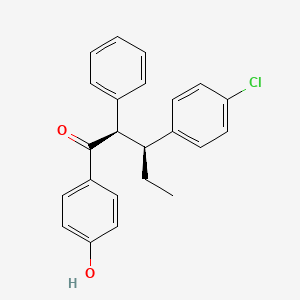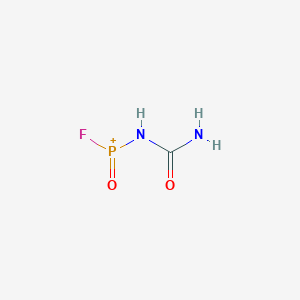
(Carbamoylamino)(fluoro)oxophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Carbamoylamino)(fluoro)oxophosphanium is a unique chemical compound characterized by its distinct molecular structure, which includes a carbamoylamino group, a fluoro substituent, and an oxophosphanium core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Carbamoylamino)(fluoro)oxophosphanium typically involves the reaction of a phosphonamidic fluoride precursor with a carbamoylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The specific reagents and conditions can vary, but common methods include:
Reaction of Phosphonamidic Fluoride with Carbamoyl Chloride: This method involves the use of phosphonamidic fluoride and carbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure high yield and purity.
Direct Fluorination of Carbamoylamino Phosphonates: This approach involves the direct fluorination of carbamoylamino phosphonates using a fluorinating agent such as sulfur tetrafluoride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Continuous flow reactors and automated synthesis systems are often employed to achieve consistent product quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions: (Carbamoylamino)(fluoro)oxophosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert this compound to lower oxidation state species, typically using reducing agents like lithium aluminum hydride.
Substitution: The fluoro substituent can be replaced by other nucleophiles in substitution reactions, often under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed:
Oxidation Products: Higher oxidation state phosphonamidic derivatives.
Reduction Products: Lower oxidation state phosphonamidic species.
Substitution Products: Compounds with substituted nucleophiles replacing the fluoro group.
Applications De Recherche Scientifique
(Carbamoylamino)(fluoro)oxophosphanium has a wide range of applications in scientific research, including:
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity and ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals with unique mechanisms of action.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of (Carbamoylamino)(fluoro)oxophosphanium involves its interaction with molecular targets through its reactive functional groups. The carbamoylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the fluoro substituent can participate in halogen bonding and other non-covalent interactions. These interactions enable the compound to modulate the activity of enzymes, receptors, and other molecular targets, leading to its observed effects.
Comparaison Avec Des Composés Similaires
(Carbamoylamino)(fluoro)oxophosphanium can be compared with other similar compounds, such as:
Phosphonamidic Fluoride: Similar in structure but lacks the carbamoylamino group, resulting in different reactivity and applications.
Carbamoylamino Phosphonates:
Fluorophosphonates: Contains the fluoro group but lacks the carbamoylamino group, resulting in distinct reactivity and applications.
Propriétés
Numéro CAS |
23639-85-2 |
|---|---|
Formule moléculaire |
CH3FN2O2P+ |
Poids moléculaire |
125.019 g/mol |
Nom IUPAC |
(carbamoylamino)-fluoro-oxophosphanium |
InChI |
InChI=1S/CH2FN2O2P/c2-7(6)4-1(3)5/h(H2-,3,4,5,6)/p+1 |
Clé InChI |
AJEPFMBKMCIIOY-UHFFFAOYSA-O |
SMILES canonique |
C(=O)(N)N[P+](=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenamine, N-[(4-ethoxyphenyl)methylene]-4-ethyl-](/img/structure/B14693232.png)
![2-(4-Chlorophenyl)pyrido[3,4-b]pyrazin-8-amine](/img/structure/B14693234.png)
![1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-diacetyl-](/img/structure/B14693235.png)

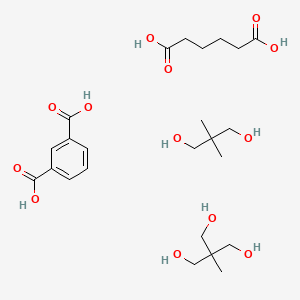
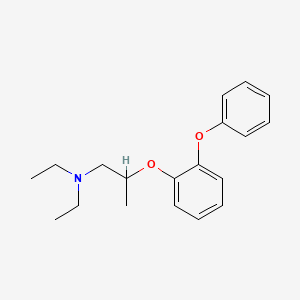
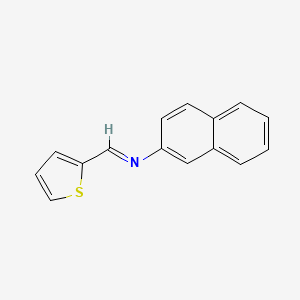
![[(Z)-1,2-diphenylethenyl]sulfonylmethylbenzene](/img/structure/B14693274.png)
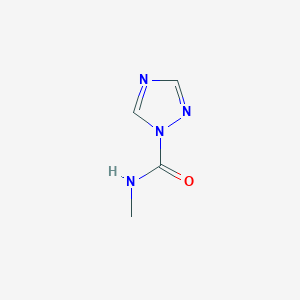
![ethyl (2E)-cyano[2-(3-nitrophenyl)hydrazinylidene]ethanoate](/img/structure/B14693296.png)


